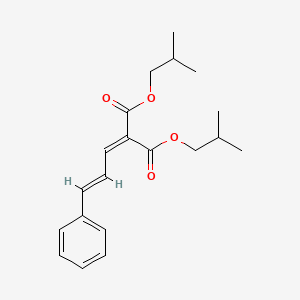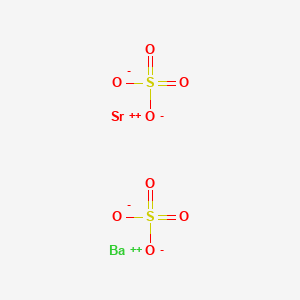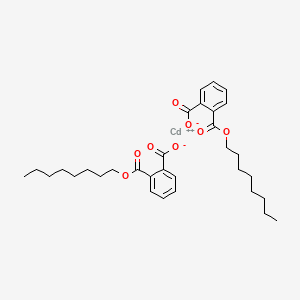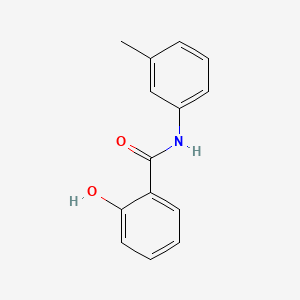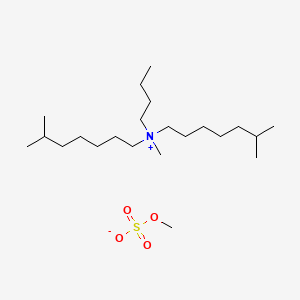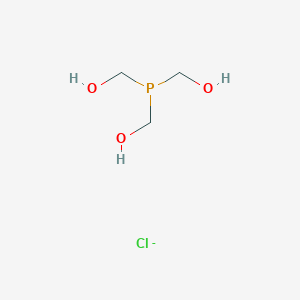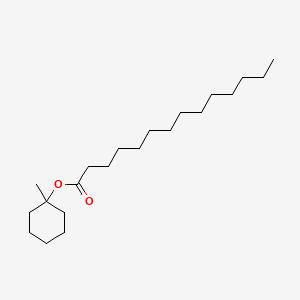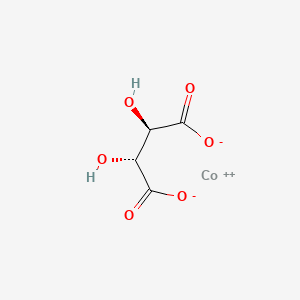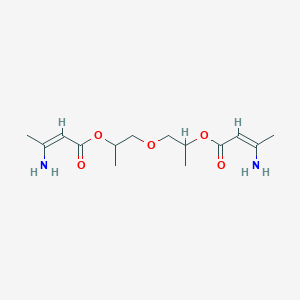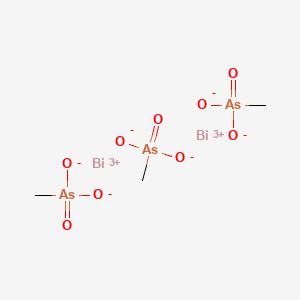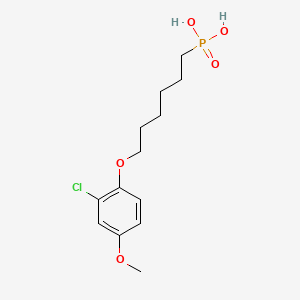
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, is an organic compound characterized by the presence of a phosphonic acid group attached to a hexyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloro-4-methoxyphenol with 1-bromohexane to form the intermediate 6-(2-chloro-4-methoxyphenoxy)hexane. This intermediate is then reacted with a phosphonic acid derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Des Réactions Chimiques
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, involves its interaction with specific molecular targets and pathways. The phosphonic acid group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, can be compared with other similar compounds, such as:
Phosphonic acid, (6-(2-chlorophenoxy)hexyl)-: Lacks the methoxy group, which may affect its reactivity and applications.
Phosphonic acid, (6-(4-methoxyphenoxy)hexyl)-: Lacks the chloro group, which may influence its chemical properties and biological activity.
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)butyl)-: Has a shorter alkyl chain, which can impact its solubility and interactions. The uniqueness of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89210-93-5 |
|---|---|
Formule moléculaire |
C13H20ClO5P |
Poids moléculaire |
322.72 g/mol |
Nom IUPAC |
6-(2-chloro-4-methoxyphenoxy)hexylphosphonic acid |
InChI |
InChI=1S/C13H20ClO5P/c1-18-11-6-7-13(12(14)10-11)19-8-4-2-3-5-9-20(15,16)17/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,17) |
Clé InChI |
JKYBVGUADGJYPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCCCCCCP(=O)(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



